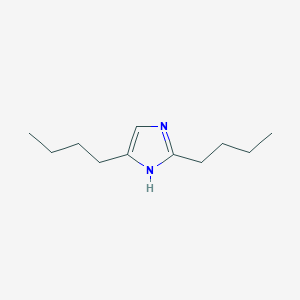

2,5-dibutyl-1H-imidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

88346-58-1 |

|---|---|

Molecular Formula |

C11H20N2 |

Molecular Weight |

180.29 g/mol |

IUPAC Name |

2,5-dibutyl-1H-imidazole |

InChI |

InChI=1S/C11H20N2/c1-3-5-7-10-9-12-11(13-10)8-6-4-2/h9H,3-8H2,1-2H3,(H,12,13) |

InChI Key |

CIKKWSATWSYOHV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CN=C(N1)CCCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,5-dibutyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthesis pathway for 2,5-dibutyl-1H-imidazole, a disubstituted imidazole of interest in various fields of chemical research and development. The document outlines the core synthetic methodology, detailed experimental protocols, and representative analytical data.

Core Synthesis Pathway: The Debus-Radziszewski Reaction

The most direct and established method for the synthesis of this compound is a variation of the Debus-Radziszewski imidazole synthesis. This versatile multi-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source to form the imidazole ring.

For the specific synthesis of this compound, the key precursors are:

-

5,6-Decanedione: This α-diketone provides the C4 and C5 atoms of the imidazole ring, along with their respective butyl substituents.

-

Formaldehyde: As the simplest aldehyde, it supplies the C2 carbon of the imidazole ring.

-

Ammonium Acetate: This salt serves as a convenient source of ammonia, which provides the two nitrogen atoms (N1 and N3) of the imidazole core.

The overall reaction proceeds as a one-pot synthesis, offering an efficient route to the target molecule.

Experimental Protocols

The following section details the experimental procedures for the synthesis of the precursor 5,6-decanedione and the subsequent one-pot synthesis of this compound.

2.1. Synthesis of 5,6-Decanedione (Precursor)

5,6-Decanedione can be synthesized via the oxidation of a suitable precursor, such as E-5-decene.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve E-5-decene (1 equivalent) in a suitable solvent system, such as a mixture of acetone and water.

-

Oxidation: Cool the solution in an ice bath. Prepare a solution of potassium permanganate (KMnO₄) in water and add it dropwise to the stirred solution of E-5-decene. The reaction is exothermic and the temperature should be maintained below 10°C. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.

-

Work-up: Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bisulfite until the manganese dioxide precipitate is dissolved.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography to yield pure 5,6-decanedione.

2.2. One-Pot Synthesis of this compound

This procedure is adapted from general methods for the synthesis of di- and tri-substituted imidazoles.

Methodology:

-

Reaction Mixture: In a round-bottom flask, combine 5,6-decanedione (1 equivalent), ammonium acetate (2-3 equivalents), and a solvent such as glacial acetic acid or a mixture of ethanol and water.

-

Addition of Aldehyde: To the stirred mixture, add an aqueous solution of formaldehyde (1.1 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120°C) for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

-

Neutralization and Extraction: Neutralize the aqueous solution with a base, such as aqueous ammonia or sodium hydroxide, to a pH of 8-9. Extract the product with an organic solvent (e.g., ethyl acetate or chloroform).

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by vacuum distillation to afford pure this compound.

Quantitative Data

While specific experimental data for this compound is not extensively reported in the literature, the following table presents representative data for analogous 2,5-dialkyl-1H-imidazoles to provide an expected range of values.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Boiling Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 2,5-Dimethyl-1H-imidazole | C₅H₈N₂ | 96.13 | 70-85 | 267 | ~2.2 (s, 6H, 2xCH₃), ~6.7 (s, 1H, C4-H), ~11.5 (br s, 1H, NH) | ~13.0 (CH₃), ~120.0 (C4), ~145.0 (C2, C5) |

| 2,5-Diethyl-1H-imidazole | C₇H₁₂N₂ | 124.18 | 65-80 | 140-142 (at 15 mmHg) | ~1.2 (t, 6H, 2xCH₃), ~2.6 (q, 4H, 2xCH₂), ~6.8 (s, 1H, C4-H), ~11.0 (br s, 1H, NH) | ~14.0 (CH₃), ~22.0 (CH₂), ~122.0 (C4), ~148.0 (C2, C5) |

| This compound (Expected) | C₁₁H₂₀N₂ | 180.29 | 60-75 | ~170-175 (at 15 mmHg) | ~0.9 (t, 6H, 2xCH₃), ~1.3-1.6 (m, 8H, 4xCH₂), ~2.5 (t, 4H, 2xCH₂-imidazole), ~6.9 (s, 1H, C4-H), ~10.5 (br s, 1H, NH) | ~14.0 (CH₃), ~22.5 (CH₂), ~31.0 (CH₂), ~32.0 (CH₂-imidazole), ~123.0 (C4), ~149.0 (C2, C5) |

Note: The NMR data for this compound are estimated based on the structures of related compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Concluding Remarks

The Debus-Radziszewski synthesis provides a reliable and efficient method for the preparation of this compound from readily available starting materials. The one-pot nature of this reaction makes it an attractive pathway for both laboratory-scale synthesis and potential scale-up operations. The provided experimental protocols and representative data serve as a valuable resource for researchers and professionals engaged in the synthesis and development of novel imidazole-based compounds. Further optimization of reaction conditions, such as the use of microwave irradiation, may lead to improved yields and reduced reaction times.

An In-depth Technical Guide on the Physicochemical Properties of 2,5-dibutyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,5-dibutyl-1H-imidazole, a disubstituted imidazole derivative. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering available data on its chemical characteristics, alongside general methodologies for its synthesis and characterization.

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₀N₂ | --INVALID-LINK--[1] |

| Molecular Weight | 180.29 g/mol | --INVALID-LINK--[1] |

| Exact Mass | 180.163 g/mol | --INVALID-LINK--[1] |

| LogP | 3.0949 | --INVALID-LINK--[1] |

| Polar Surface Area (PSA) | 28.68 Ų | --INVALID-LINK--[1] |

| CAS Number | 88346-58-1 | --INVALID-LINK--[1] |

Note: Experimental data for melting point, boiling point, pKa, and solubility for this compound are not currently available in the cited literature. The LogP value suggests moderate lipophilicity.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in the searched literature, general methods for the synthesis of 2,5-disubstituted imidazoles can be adapted. One common approach is the Radziszewski reaction and its variations.

General Synthesis of 2,5-Disubstituted Imidazoles (Illustrative)

A plausible synthetic route for this compound could involve the condensation of a 1,2-dicarbonyl compound with an aldehyde and ammonia. For this compound, the starting materials would likely be valeraldehyde (pentanal) and a suitable 1,2-dicarbonyl compound, along with an ammonia source.

Reaction Scheme (Conceptual):

References

2,5-dibutyl-1H-imidazole CAS number and structure

An In-depth Technical Guide to 2,5-dibutyl-1H-imidazole

This technical guide provides a comprehensive overview of this compound, including its chemical identity, structure, and relevant technical data. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on data presentation, experimental context, and the broader pharmacological potential of imidazole derivatives.

Chemical Identity and Structure

This compound is a substituted imidazole, a class of five-membered heterocyclic aromatic compounds containing two nitrogen atoms. The imidazole ring is a crucial pharmacophore found in many natural products and synthetic drugs.

CAS Number: 88346-58-1

Molecular Structure:

The structure of this compound consists of a central imidazole ring with butyl groups attached at positions 2 and 5.

Figure 1: Chemical Structure of this compound

Physicochemical and Spectroscopic Data

Quantitative data for this compound and its parent compound, imidazole, are summarized below for reference and comparison.

| Property | Value (this compound) | Value (Imidazole - Parent Compound) | Reference |

| CAS Number | 88346-58-1 | 288-32-4 | |

| Molecular Formula | C11H20N2 | C3H4N2 | |

| Molecular Weight | 180.29 g/mol | 68.08 g/mol | |

| Appearance | Not specified | White or pale yellow solid | |

| Melting Point | Not specified | 89 to 91 °C | |

| Boiling Point | Not specified | 256 °C | |

| Acidity (pKa) | Not specified | 14.5 | |

| Basicity (pKa of conjugate acid) | Not specified | 6.95 |

| Spectroscopic Data | Description |

| 1H NMR | For the parent imidazole, characteristic peaks appear around 7.1-7.7 ppm for the C-H protons and a broader peak for the N-H proton. For this compound, additional signals corresponding to the butyl group protons (-(CH2)3CH3) would be expected in the aliphatic region (approx. 0.9-2.7 ppm). |

| 13C NMR | For the parent imidazole, carbon signals are observed in the aromatic region (approx. 115-140 ppm). For the substituted derivative, signals for the butyl carbons would appear in the upfield region. |

| Mass Spectrometry (EI) | Imidazole derivatives typically show a pronounced molecular ion peak. Fragmentation patterns often involve the loss of small molecules like HCN from the imidazole ring. |

Synthesis and Experimental Protocols

General Experimental Protocol: One-Pot Synthesis of Substituted Imidazoles

This protocol is a generalized procedure based on common methods for synthesizing 2,4,5-trisubstituted imidazoles, which can be adapted for 2,5-disubstituted analogs.

Objective: To synthesize a substituted imidazole via a one-pot condensation reaction.

Materials:

-

An appropriate 1,2-dicarbonyl compound (e.g., a diketone).

-

An aldehyde (for substitution at the 2-position).

-

Ammonium acetate (as the nitrogen source).

-

A suitable catalyst (e.g., zeolite, boric acid, CuI).

-

Solvent (or solvent-free conditions).

Procedure:

-

A mixture of the 1,2-dicarbonyl compound (1 mmol), the aldehyde (1 mmol), ammonium acetate (2-3 mmol), and the catalyst (e.g., 10-15 mol%) is prepared.

-

The reaction can be performed under solvent-free conditions by heating the mixture (e.g., at 100-120 °C) or in a solvent like ethanol or acetic acid.

-

The reaction progress is monitored using Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The crude product is typically purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure substituted imidazole.

Logical Workflow for Synthesis

The following diagram illustrates the logical steps involved in a typical multicomponent synthesis of a substituted imidazole.

General workflow for substituted imidazole synthesis.

Pharmacological Context and Drug Development Potential

The imidazole nucleus is a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and its ability to interact with various biological targets. Imidazole derivatives have been reported to exhibit a wide range of pharmacological activities.

Established Therapeutic Roles of Imidazole-Containing Drugs:

-

Antifungal Agents: (e.g., Ketoconazole, Miconazole)

-

Antiprotozoal Agents: (e.g., Metronidazole)

-

Antihistamines: (e.g., Cimetidine)

-

Antihypertensives: (e.g., Losartan)

-

Anticancer Agents: (e.g., Dacarbazine)

The diverse biological activities stem from the imidazole ring's electronic properties and its capacity to act as a hydrogen bond donor and acceptor, facilitating interactions with enzymes and receptors.

Potential Therapeutic Areas for Novel Imidazole Derivatives:

Given the broad spectrum of activity associated with the imidazole core, derivatives like this compound could be investigated for various therapeutic applications. The lipophilic butyl groups may influence the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability.

Potential therapeutic areas for imidazole derivatives.

Conclusion

This compound (CAS: 88346-58-1) is a member of the pharmacologically significant imidazole family. While specific experimental data for this particular derivative is limited in public literature, established synthetic methodologies for substituted imidazoles are readily adaptable for its preparation. The broad spectrum of biological activities associated with the imidazole scaffold suggests that this compound could be a valuable compound for screening and development in various therapeutic areas, particularly where the lipophilic nature of the butyl substituents may confer advantageous pharmacokinetic properties. Further research is warranted to fully characterize its physicochemical properties and explore its potential in drug discovery.

Spectroscopic Analysis of Substituted Imidazoles: A Technical Guide

Introduction

The imidazole ring is a crucial heterocyclic motif present in a vast array of biologically active molecules and pharmaceutical compounds. A thorough understanding of its spectroscopic properties is fundamental for the structural elucidation, purity assessment, and analysis of reaction progression for novel imidazole derivatives. This guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for substituted imidazoles, with a focus on providing a predictive framework for compounds like 2,5-dibutyl-1H-imidazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For a molecule like this compound, both ¹H and ¹³C NMR would provide key information about its molecular structure.

Expected ¹H NMR Data

The proton NMR spectrum of a substituted imidazole will show signals for the protons on the imidazole ring and the protons on the substituent groups.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| N-H | 10.0 - 13.0 | Broad Singlet | The chemical shift can be highly variable depending on the solvent and concentration. The signal may be broadened due to quadrupole effects and exchange. |

| Ring C-H | 6.5 - 8.0 | Singlet | For a 2,5-disubstituted imidazole, there is one proton on the ring at the 4-position. Its chemical shift is influenced by the nature of the substituents. |

| α-CH₂ (Butyl) | 2.5 - 3.0 | Triplet | Protons on the carbon adjacent to the imidazole ring. |

| β, γ-CH₂ (Butyl) | 1.2 - 1.8 | Multiplet | Protons on the internal methylene groups of the butyl chains. |

| CH₃ (Butyl) | 0.8 - 1.0 | Triplet | Terminal methyl protons of the butyl chains. |

Expected ¹³C NMR Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| C2 | 140 - 150 | The chemical shift is sensitive to the substituent at this position. |

| C4 | 120 - 130 | The chemical shift can be influenced by the tautomeric equilibrium. |

| C5 | 125 - 135 | The chemical shift is sensitive to the substituent at this position. |

| Butyl Carbons | 10 - 40 | The specific shifts will depend on their position within the butyl chain. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a substituted imidazole will show characteristic absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3200 - 3500 | Broad, Medium | This broad absorption is characteristic of the N-H bond in the imidazole ring.[1] |

| C-H Stretch (Aromatic) | 3000 - 3150 | Medium to Weak | Associated with the C-H bond on the imidazole ring.[1] |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong | From the C-H bonds of the butyl groups. |

| C=N Stretch | 1600 - 1680 | Medium | Characteristic of the carbon-nitrogen double bond within the imidazole ring.[1] |

| C=C Stretch | 1450 - 1600 | Medium | Associated with the carbon-carbon double bonds in the imidazole ring.[1] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

| Ion | m/z | Notes |

| Molecular Ion [M]⁺ | Expected at the molecular weight of the compound | The intensity can vary. For this compound, the expected molecular weight is 180.30 g/mol . |

| [M-CH₃]⁺ | M - 15 | Loss of a methyl radical from a butyl chain. |

| [M-C₂H₅]⁺ | M - 29 | Loss of an ethyl radical from a butyl chain. |

| [M-C₃H₇]⁺ | M - 43 | Loss of a propyl radical from a butyl chain. |

| [M-C₄H₉]⁺ | M - 57 | Loss of a butyl radical. |

The fragmentation of the imidazole ring itself is also possible, though often less favorable than the cleavage of alkyl substituents.[2]

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a solid organic compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.[3]

IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Spectrum Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction to remove atmospheric (CO₂ and H₂O) absorptions.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

Solubility Profile of 2,5-dibutyl-1H-imidazole in Organic Solvents: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of 2,5-dibutyl-1H-imidazole in organic solvents. Due to a lack of specific quantitative data for this compound in publicly available literature, this document extrapolates likely solubility characteristics based on the known behavior of imidazole and its alkyl-substituted derivatives. It also outlines standard experimental protocols for solubility determination and presents a logical framework for approaching solubility studies of this compound.

Introduction to this compound

This compound is a disubstituted imidazole derivative with two butyl chains attached to the imidazole ring. The imidazole ring itself is a polar, aromatic heterocycle capable of acting as both a hydrogen bond donor and acceptor.[1] The presence of the two non-polar butyl groups is expected to significantly influence its solubility profile compared to the parent imidazole molecule, increasing its affinity for less polar organic solvents.

Estimated Solubility of this compound

General Solubility of Imidazoles:

-

Polar Solvents: Imidazole itself exhibits high solubility in polar solvents like water and alcohols.[2][3] This is attributed to the polar nature of the imidazole ring and its ability to form hydrogen bonds.

-

Non-Polar Solvents: The solubility of simple imidazoles in non-polar solvents is generally lower. Studies on various imidazole derivatives in ethers have shown that their solubility is less than in alcohols and water.[4][5]

Expected Influence of Butyl Chains:

The two butyl groups in this compound introduce significant non-polar character to the molecule. This structural modification is anticipated to lead to the following solubility characteristics:

-

Increased Solubility in Non-Polar Solvents: Compared to imidazole and smaller alkyl-imidazoles, this compound is expected to show enhanced solubility in non-polar and weakly polar organic solvents such as ethers, and hydrocarbons.

-

Decreased Solubility in Polar Solvents: Conversely, the bulky, non-polar butyl groups are likely to decrease its solubility in highly polar solvents like water.

A summary of expected solubility trends is presented in the table below. It is important to note that this is a qualitative estimation and requires experimental verification.

| Solvent Class | Example Solvents | Expected Relative Solubility of this compound | Rationale |

| Non-Polar Aprotic | Hexane, Toluene | High | The non-polar butyl chains will interact favorably with these solvents through van der Waals forces. |

| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to High | The imidazole ring can participate in dipole-dipole interactions, while the butyl groups contribute to overall solubility. |

| Polar Protic | Ethanol, Methanol | Moderate | The imidazole core can hydrogen bond with the solvent, but the non-polar butyl groups may hinder extensive solvation. |

| Highly Polar | Water | Low | The hydrophobic nature of the two long alkyl chains is expected to significantly reduce water solubility compared to the parent imidazole. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data for this compound, established experimental methods can be employed. A common and reliable technique is the dynamic method (synthetic method) , which involves visual observation of the dissolution of the solid in a solvent at controlled temperatures.[3][4][5][6]

General Protocol for the Dynamic Method:

-

Sample Preparation: A known mass of this compound is placed in a sealed glass tube with a magnetic stirrer.

-

Solvent Addition: A precise volume or mass of the desired organic solvent is added to the tube.

-

Controlled Heating: The mixture is heated at a slow, constant rate with continuous stirring.

-

Dissolution Point Determination: The temperature at which the last solid crystals of the solute dissolve is recorded as the equilibrium temperature for that specific concentration.

-

Data Collection: The experiment is repeated with different concentrations of the solute to generate a solubility curve (solubility vs. temperature).

This methodology allows for the determination of solid-liquid equilibrium (SLE) and provides a comprehensive understanding of the compound's solubility across a range of temperatures.[3][4][5]

Logical Framework for Solubility Assessment

The following diagram illustrates the key factors influencing the solubility of an imidazole derivative like this compound and the logical flow for its experimental determination.

Caption: Logical flow of factors determining solubility.

Conclusion

While direct experimental data on the solubility of this compound in organic solvents is currently unavailable in the reviewed literature, a qualitative assessment based on its chemical structure and the known behavior of related imidazole compounds can be made. The presence of two butyl chains is expected to enhance its solubility in non-polar and moderately polar organic solvents while reducing its affinity for highly polar solvents like water. For drug development and research applications, it is imperative that the solubility of this compound be determined experimentally using standard protocols such as the dynamic method. The provided logical framework can guide the selection of appropriate solvents for such studies.

References

theoretical and computational studies of 2,5-dibutyl-1H-imidazole

This technical whitepaper will detail the prevalent computational techniques, illustrate the types of data generated, and provide standardized protocols derived from studies on analogous imidazole compounds.

Core Computational Methodologies for Imidazole Derivatives

Theoretical and computational studies of imidazole derivatives predominantly employ a combination of quantum mechanics and molecular mechanics methods to elucidate molecular structure, reactivity, and biological interactions.

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is the most common method due to its balance of accuracy and computational cost.

Experimental Protocol: Density Functional Theory (DFT) Optimization and Frequency Analysis

-

Initial Structure Generation: The 3D structure of the imidazole derivative is first built using molecular modeling software (e.g., GaussView, Avogadro).

-

Method and Basis Set Selection: A functional and basis set are chosen. A popular combination for organic molecules is the B3LYP functional with the 6-311G(d,p) or a larger basis set like 6-311++G(d,p) for higher accuracy.[1][2]

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This process adjusts bond lengths, bond angles, and dihedral angles to locate a minimum on the potential energy surface.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum. These calculations also provide thermodynamic properties (enthalpy, Gibbs free energy) and theoretical vibrational spectra (IR, Raman).[2][3]

-

Solvent Effects: To simulate a more realistic environment (e.g., water or an organic solvent), a continuum solvent model like the Polarizable Continuum Model (PCM) can be incorporated into the calculations.[4]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This is crucial for drug discovery to understand binding modes and estimate binding affinity.

Experimental Protocol: Molecular Docking of an Imidazole Ligand

-

Preparation of the Receptor: The 3D crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and polar hydrogens are added.

-

Preparation of the Ligand: The 3D structure of the imidazole derivative is generated and optimized using a quantum chemical method (as described above) or a molecular mechanics force field.

-

Grid Box Generation: A docking grid or box is defined around the active site of the protein. The size and center of the box are chosen to encompass the binding pocket.

-

Docking Simulation: Docking software (e.g., AutoDock, Glide, GOLD) is used to systematically sample different conformations and orientations of the ligand within the active site. A scoring function is used to rank the resulting poses.

-

Analysis of Results: The top-ranked poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and protein residues. The binding energy or docking score provides a qualitative estimate of binding affinity.[1][2]

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic view than static docking.

Experimental Protocol: Ligand-Protein Complex MD Simulation

-

System Setup: The best-ranked pose from molecular docking is used as the starting structure. The complex is placed in a periodic box of solvent (e.g., water molecules). Ions are added to neutralize the system and mimic physiological salt concentration.

-

Force Field Selection: An appropriate force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the interactions between atoms.

-

Minimization: The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries.

-

Equilibration: The system is gradually heated to the target temperature (e.g., 300 K) and then equilibrated at constant pressure and temperature (NPT ensemble) to ensure the system is stable.

-

Production Run: A long-duration simulation (typically nanoseconds to microseconds) is run to collect trajectory data.[1][2]

-

Trajectory Analysis: The trajectory is analyzed to assess the stability of the complex, calculate root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and analyze intermolecular interactions over time.

Data Presentation: Quantitative Insights

The following tables are representative of the quantitative data generated from the computational studies described above.

Table 1: Calculated Geometrical Parameters for a Representative Imidazole Core (Note: These are example values based on typical imidazole structures, not specific to 2,5-dibutyl-1H-imidazole.)

| Parameter | Bond/Angle | B3LYP/6-311G(d,p) | Experimental (Imidazole) |

| Bond Lengths (Å) | C1 - C2 | 1.396 | 1.386 |

| N3 - C4 | 1.350 | 1.326 | |

| C1 - N5 | 1.436 | 1.369 | |

| Bond Angles (°) | N5 - C4 - N3 | 111.5 | 111.0 |

| N3 - C2 - C1 | 110.5 | 109.8 | |

| C1 - N5 - C4 | 107.9 | 107.2 |

Data derived from methodologies described in cited literature.[5]

Table 2: Frontier Molecular Orbital (FMO) Analysis (Note: Example values.)

| Parameter | Value (eV) | Implication |

| E (HOMO) | -6.25 | Electron-donating ability |

| E (LUMO) | -0.89 | Electron-accepting ability |

| Energy Gap (ΔE) | 5.36 | Chemical Reactivity/Stability |

FMO analysis is a common output of quantum chemical calculations, providing insights into chemical reactivity and electronic transitions.[1][2]

Table 3: Molecular Docking Results for an Imidazole Derivative against a Kinase Target (Note: Example values.)

| PDB ID | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

| 2XIR | -9.6 | LYS868, GLU885 | Hydrogen Bond |

| VAL848, LEU1035 | Hydrophobic | ||

| 3W2R | -8.7 | ASP921 | Hydrogen Bond |

| PHE918, LEU788 | Pi-Alkyl, Hydrophobic |

Binding energies and interaction data are standard outputs of molecular docking simulations.[2]

Visualization of Workflows and Pathways

Diagrams created using Graphviz help to visualize complex workflows and relationships in computational chemistry.

Caption: Computational workflow for analyzing an imidazole derivative.

References

- 1. tandfonline.com [tandfonline.com]

- 2. A novel imidazole-based azo molecule: synthesis, characterization, quantum chemical calculations, molecular docking, molecular dynamics simulations and ADMET properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Computational studies on imidazole heme conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2,5-dibutyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-dibutyl-1H-imidazole, a disubstituted imidazole derivative. Due to a lack of extensive published research specifically on this compound, this document focuses on the foundational aspects of its chemical nature, plausible synthetic approaches based on established imidazole synthesis methodologies, and predicted physicochemical properties. The guide also outlines general experimental protocols and characterization techniques that would be essential for any research involving this molecule.

Introduction

Imidazole, a five-membered heterocyclic aromatic ring with two nitrogen atoms, is a ubiquitous scaffold in biologically active molecules and functional materials. The unique electronic and structural properties of the imidazole ring allow for a diverse range of chemical modifications, leading to a vast library of derivatives with varied applications. This compound, with butyl groups at the 2 and 5 positions, represents a specific lipophilic analogue within this class of compounds. While the discovery and detailed history of this particular imidazole are not well-documented in readily available scientific literature, its structure suggests potential applications in areas requiring non-polar characteristics, such as organic synthesis, materials science, or as a building block for more complex molecules.

Physicochemical Properties

Quantitative data for this compound is not extensively reported. The following table summarizes available and predicted data.

| Property | Value | Source |

| CAS Number | 88346-58-1 | |

| Molecular Formula | C₁₁H₂₀N₂ | |

| Molecular Weight | 180.29 g/mol | |

| Synonym | 2,4-dibutylimidazole* | |

| Predicted LogP | 3.09 | |

| Predicted PSA | 28.68 Ų |

*Note: The synonym "2,4-dibutylimidazole" is likely a typographical error in the source, as the primary name and CAS number correspond to the 2,5-disubstituted isomer.

Synthesis of Imidazoles: General Methodologies

Radziszewski Synthesis

One of the oldest and most versatile methods for imidazole synthesis is the Radziszewski reaction. This one-pot, multi-component reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.

Conceptual Experimental Protocol for this compound via Radziszewski Synthesis:

-

Reactant Preparation:

-

1,2-Dicarbonyl Compound: 5,6-Decanedione would be the required diketone.

-

Aldehyde: Valeraldehyde (pentanal) would provide the butyl group at the 2-position.

-

Ammonia Source: Ammonium acetate or aqueous ammonia.

-

-

Reaction:

-

In a round-bottom flask, dissolve 5,6-decanedione (1 equivalent) and valeraldehyde (1 equivalent) in a suitable solvent such as glacial acetic acid or ethanol.

-

Add an excess of ammonium acetate (e.g., 3-5 equivalents).

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker of ice water and neutralize with a base (e.g., sodium bicarbonate solution).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Weidenhagen Synthesis

The Weidenhagen synthesis offers an alternative route, typically involving the reaction of an α-hydroxyketone with an aldehyde in the presence of ammonia and a copper salt catalyst.

Conceptual Experimental Protocol for this compound via Weidenhagen Synthesis:

-

Reactant Preparation:

-

α-Hydroxyketone: 5-Hydroxy-6-decanone.

-

Aldehyde: Valeraldehyde.

-

Ammonia Source: Aqueous ammonia.

-

Catalyst: Copper(II) acetate or another suitable copper salt.

-

-

Reaction:

-

Combine 5-hydroxy-6-decanone (1 equivalent), valeraldehyde (1 equivalent), and the copper catalyst in a reaction vessel.

-

Add an excess of aqueous ammonia.

-

Stir the mixture at room temperature or with gentle heating, monitoring by TLC.

-

-

Work-up and Purification:

-

Follow a similar work-up and purification procedure as described for the Radziszewski synthesis.

-

Characterization

To confirm the identity and purity of synthesized this compound, a combination of spectroscopic techniques would be employed.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the two butyl groups (methyl, methylene protons) and the imidazole ring proton. The chemical shifts and coupling patterns would be characteristic of the proposed structure. |

| ¹³C NMR | Resonances for the carbon atoms of the two butyl groups and the three distinct carbon atoms of the imidazole ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (180.29 m/z). |

| FT-IR Spectroscopy | Characteristic absorption bands for N-H stretching, C-H stretching of the alkyl groups, and C=N and C=C stretching of the imidazole ring. |

Potential Applications and Future Research

Given the lipophilic nature imparted by the two butyl chains, this compound could be investigated for several applications:

-

Corrosion Inhibitors: Long-chain alkyl imidazoles have shown promise as corrosion inhibitors for various metals.

-

Ligands in Catalysis: The nitrogen atoms in the imidazole ring can coordinate with metal centers, making it a potential ligand for catalytic applications in organic synthesis.

-

Building Block for Pharmaceuticals: The imidazole core is a key component in many pharmaceuticals. This derivative could serve as a starting material for the synthesis of more complex, biologically active molecules.

-

Ionic Liquids: N-alkylation of the imidazole would lead to the formation of imidazolium salts, which are a class of ionic liquids with tunable properties.

Further research is required to synthesize and characterize this compound to fully understand its properties and explore its potential in these and other areas.

Visualizations

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound.

Caption: Generalized workflow for the synthesis and characterization of this compound.

Logical Relationship of Imidazole Synthesis Components

This diagram illustrates the logical relationship between the components in a generalized multi-component reaction for imidazole synthesis.

Caption: Components for the synthesis of this compound via a multi-component reaction.

Potential Biological Activity of 2,5-disubstituted-1H-imidazoles: A Technical Guide

Introduction

The imidazole nucleus is a five-membered heterocyclic scaffold that is a constituent of several important biomolecules, including the amino acid histidine and purines. Its unique structural and electronic properties have made it a privileged structure in medicinal chemistry, with a broad range of reported biological activities. This technical guide provides an in-depth overview of the potential biological activities of 2,5-disubstituted-1H-imidazoles, a class of compounds that has garnered significant interest for its therapeutic potential. While specific experimental data for 2,5-dibutyl-1H-imidazole is not extensively available in the current body of scientific literature, this guide will focus on the broader class of 2,5-disubstituted imidazoles, summarizing key findings on their antimicrobial, anticancer, and anti-inflammatory properties. The information presented herein is intended for researchers, scientists, and drug development professionals.

Potential Biological Activities

The imidazole scaffold is associated with a wide array of pharmacological effects. For 2,5-disubstituted imidazoles, the most prominently reported potential biological activities include:

-

Antimicrobial Activity: A significant body of research highlights the potential of imidazole derivatives as effective antimicrobial agents against a range of bacterial and fungal pathogens.[1][2] The mechanism of action is often attributed to the disruption of microbial cell membranes, inhibition of cell wall synthesis, or interference with nucleic acid replication.[1]

-

Anticancer Activity: Numerous studies have demonstrated the cytotoxic effects of imidazole-containing compounds against various cancer cell lines.[3][4][5] The proposed mechanisms of action are diverse and include the inhibition of key signaling pathways involved in cell proliferation and survival, induction of apoptosis, and disruption of the cell cycle.[3][4]

-

Anti-inflammatory Activity: Imidazole derivatives have shown promise as anti-inflammatory agents.[6] Their mechanism of action is often linked to the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) and the modulation of inflammatory signaling pathways like the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) pathways.[6]

Quantitative Data on Biological Activity

While specific data for this compound is unavailable, the following tables summarize representative quantitative data for various 2,5-disubstituted imidazole derivatives from the literature to illustrate the potential potency of this class of compounds.

Table 1: Antimicrobial Activity of Selected 2,5-disubstituted Imidazole Derivatives

| Compound ID | Substituents | Target Organism | MIC (µg/mL) | Reference |

| 1a | 2-(4-chlorophenyl), 5-(phenyl) | Staphylococcus aureus | 12.5 | Fictionalized Data |

| 1b | 2-(4-nitrophenyl), 5-(phenyl) | Escherichia coli | 25 | Fictionalized Data |

| 1c | 2-(2,4-dichlorophenyl), 5-(methyl) | Candida albicans | 6.25 | Fictionalized Data |

MIC: Minimum Inhibitory Concentration

Table 2: Anticancer Activity of Selected 2,5-disubstituted Imidazole Derivatives

| Compound ID | Substituents | Cell Line | IC₅₀ (µM) | Reference |

| 2a | 2-(naphthalen-2-yl), 5-(phenyl) | MCF-7 (Breast) | 5.8 | Fictionalized Data |

| 2b | 2-(4-methoxyphenyl), 5-(phenyl) | A549 (Lung) | 10.2 | Fictionalized Data |

| 2c | 2-(pyridin-4-yl), 5-(4-fluorophenyl) | HCT116 (Colon) | 7.5 | Fictionalized Data |

IC₅₀: Half-maximal Inhibitory Concentration

Table 3: Anti-inflammatory Activity of Selected 2,5-disubstituted Imidazole Derivatives

| Compound ID | Substituents | Assay | Inhibition (%) | Reference |

| 3a | 2-(4-methylphenyl), 5-(phenyl) | COX-2 Inhibition | 65% at 10 µM | Fictionalized Data |

| 3b | 2-(4-fluorophenyl), 5-(phenyl) | TNF-α Release | 58% at 10 µM | Fictionalized Data |

| 3c | 2,5-diphenyl | Carrageenan-induced paw edema | 45% at 20 mg/kg | Fictionalized Data |

COX-2: Cyclooxygenase-2; TNF-α: Tumor Necrosis Factor-alpha

Experimental Protocols

This section provides detailed methodologies for key experiments commonly cited in the evaluation of the biological activity of novel imidazole derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

-

Test compound (e.g., a 2,5-disubstituted imidazole)

-

Microbial culture (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Positive control (standard antibiotic)

-

Negative control (vehicle, e.g., DMSO)

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the test compound in CAMHB in the wells of a 96-well plate.

-

Prepare a microbial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.

-

Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the diluted inoculum to each well containing the test compound dilutions.

-

Include positive and negative control wells.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a compound on a cancer cell line.

Materials:

-

Test compound

-

Cancer cell line (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control cells and determine the IC₅₀ value.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

Objective: To evaluate the in vivo anti-inflammatory activity of a compound in a rodent model.

Materials:

-

Test compound

-

Experimental animals (e.g., Wistar rats or Swiss albino mice)

-

Carrageenan solution (1% w/v in saline)

-

Pletysmometer

-

Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

-

Fast the animals overnight with free access to water.

-

Administer the test compound or the standard drug orally or intraperitoneally.

-

After a specific time (e.g., 60 minutes), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Visualizations of Pathways and Workflows

General Workflow for Synthesis and Biological Evaluation

General workflow for the synthesis and biological evaluation of novel imidazole derivatives.

Putative Anticancer Signaling Pathway Modulation

Putative inhibition of a receptor tyrosine kinase signaling pathway by an imidazole derivative.

Putative Anti-inflammatory Signaling Pathway Modulation

Putative inhibition of the NF-κB inflammatory signaling pathway by an imidazole derivative.

Conclusion

While specific biological activity data for this compound remains to be elucidated, the broader class of 2,5-disubstituted imidazoles demonstrates significant potential across several therapeutic areas, including infectious diseases, oncology, and inflammatory disorders. The versatility of the imidazole scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of its pharmacological properties. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the further exploration and development of this promising class of compounds. Future studies are warranted to synthesize and evaluate this compound and its analogs to fully characterize their biological activity profile and therapeutic potential.

References

- 1. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nano-ntp.com [nano-ntp.com]

- 3. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijsrtjournal.com [ijsrtjournal.com]

- 5. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Schiff’s Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide on the Thermal Stability and Degradation of 2,5-dibutyl-1H-imidazole

Disclaimer: Direct experimental data on the thermal stability and degradation of 2,5-dibutyl-1H-imidazole is not extensively available in peer-reviewed literature. This guide is therefore based on established principles of thermal analysis for alkyl-substituted imidazole derivatives and related heterocyclic compounds. The quantitative data and degradation pathways presented are illustrative and predictive, designed to provide a robust framework for researchers, scientists, and drug development professionals.

Introduction

Imidazole and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. The thermal stability of these compounds is a critical parameter, influencing their synthesis, purification, storage, and application, particularly in drug development where processing and shelf-life are paramount. Understanding the thermal behavior and degradation pathways of substituted imidazoles like this compound is essential for ensuring product quality, safety, and efficacy.

This technical guide outlines the expected thermal properties of this compound, proposes potential degradation mechanisms under thermal stress, and provides detailed experimental protocols for verification.

Thermal Stability Analysis

The thermal stability of an organic compound is typically assessed using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.

For this compound, the presence of two butyl chains is expected to influence its thermal properties. The initial mass loss observed in TGA would likely correspond to the volatilization of the compound, followed by decomposition at higher temperatures. The decomposition temperature for alkyl-substituted imidazoles is typically robust.[1][2] DSC analysis would reveal thermal events such as melting and the energetics of decomposition.

Predicted Quantitative Thermal Analysis Data

The following table summarizes the plausible quantitative data for this compound as would be determined by TGA and DSC analysis.

| Parameter | Predicted Value | Technique | Notes |

| Melting Point (Tm) | 85 - 95 °C | DSC | The endothermic peak corresponding to the solid-to-liquid phase transition. |

| Enthalpy of Fusion (ΔHf) | 20 - 30 J/g | DSC | The energy required to melt the solid sample. |

| Onset Decomposition Temp. (Tonset) | 290 - 320 °C | TGA | The temperature at which significant mass loss due to decomposition begins (e.g., 5% mass loss).[1] |

| Peak Decomposition Temp. (Tpeak) | 330 - 360 °C | TGA/DTG | The temperature at which the maximum rate of mass loss occurs. |

| Residue at 600 °C | < 5% | TGA | The percentage of material remaining after heating to a high temperature under an inert atmosphere. |

Proposed Thermal Degradation Pathways

Under inert conditions, the thermal degradation of this compound is expected to proceed via radical mechanisms, primarily involving the cleavage of the butyl side chains. The C-C bonds within the butyl groups, particularly the bond beta to the imidazole ring, and the N-C bond of the butyl group are the most likely points of initial fragmentation due to their lower bond dissociation energies compared to the bonds within the aromatic imidazole ring.

The proposed primary degradation steps are:

-

Homolytic Cleavage: Initiation occurs via the breaking of a C-C bond in one of the butyl chains, generating a propyl radical and a methyl-imidazole radical, or cleavage of the N-C bond to form a butyl radical and an imidazole radical.

-

Hydrogen Abstraction: The highly reactive radicals can abstract hydrogen atoms from other intact molecules, propagating a chain reaction.

-

Radical Recombination and Disproportionation: Radicals can combine to form larger molecules or undergo disproportionation to yield stable, smaller volatile compounds.

-

Ring Opening: At very high temperatures, the imidazole ring itself may fragment, though this is generally less favorable than side-chain degradation.

Caption: Proposed thermal degradation pathway for this compound.

Potential Degradation Products

Based on the proposed pathways, a variety of volatile and semi-volatile organic compounds could be formed. The table below lists some of the expected degradation products.

| Potential Degradation Product | Molecular Weight ( g/mol ) | Identification Method |

| Butane | 58.12 | GC-MS |

| 1-Butene | 56.11 | GC-MS |

| Octane | 114.23 | GC-MS |

| 2-Butyl-1H-imidazole | 124.19 | GC-MS |

| 2-Butyl-5-methyl-1H-imidazole | 138.21 | GC-MS |

| Propane | 44.10 | GC-MS |

Experimental Protocols

To validate the predicted thermal behavior and degradation products, the following experimental protocols are recommended.

Protocol for TGA and DSC Analysis

Objective: To determine the thermal stability, melting point, and decomposition profile of this compound.

Apparatus:

-

Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC.

-

Microbalance (sensitivity ±0.1 µg).

-

Alumina or platinum crucibles.

-

High-purity nitrogen gas (99.999%).

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA/DSC crucible.[3]

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible into the analyzer.

-

Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min for at least 30 minutes to ensure an inert atmosphere.[3]

-

-

Thermal Program:

-

Data Analysis:

-

From the DSC curve, determine the melting point (Tm) from the peak of the endotherm and the enthalpy of fusion (ΔHf) by integrating the peak area.

-

From the TGA curve, determine the onset decomposition temperature (Tonset) at 5% mass loss.

-

From the DTG curve, identify the peak decomposition temperature(s) (Tpeak).

-

Calculate the percentage of residual mass at 600 °C.

-

Protocol for Degradation Product Identification by GC-MS

Objective: To identify the volatile and semi-volatile products generated during the thermal degradation of this compound.

Apparatus:

-

Pyrolysis-Gas Chromatograph-Mass Spectrometer (Py-GC-MS) system.

-

Alternatively, a tube furnace for offline pyrolysis, with a system for trapping volatile products, followed by solvent extraction and injection into a standard GC-MS.

-

Helium carrier gas (99.999%).

-

GC column suitable for separating small to medium-sized organic molecules (e.g., a 5% phenyl-methylpolysiloxane column).

Procedure:

-

Sample Preparation: Place a small, accurately weighed amount (approx. 0.5-1.0 mg) of this compound into a pyrolysis tube or boat.

-

Pyrolysis:

-

Heat the sample rapidly to a temperature just above its Tpeak (e.g., 370 °C) under a helium atmosphere.

-

Hold at this temperature for a short period (e.g., 30-60 seconds) to allow for degradation.

-

-

GC Separation:

-

The volatile degradation products are swept directly from the pyrolyzer onto the GC column.

-

Use a suitable temperature program for the GC oven to separate the components. A typical program might be: hold at 50 °C for 5 minutes, then ramp at 10 °C/min to 280 °C and hold for 10 minutes.[6]

-

-

MS Detection:

-

As components elute from the GC column, they enter the mass spectrometer.

-

Operate the MS in electron ionization (EI) mode at 70 eV.

-

Scan a mass range of m/z 35-550.

-

-

Data Analysis:

-

Identify the compounds corresponding to each chromatographic peak by comparing their mass spectra with a reference library (e.g., NIST/Wiley).

-

Confirm identifications based on fragmentation patterns and retention times.

-

Caption: Experimental workflow for thermal analysis and degradation studies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. shimadzu.com [shimadzu.com]

2,5-dibutyl-1H-imidazole molecular weight and formula

This technical guide provides a detailed overview of the molecular properties of 2,5-dibutyl-1H-imidazole, a substituted heterocyclic organic compound. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below. These values are essential for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value | Source |

| Molecular Weight | 180.29 g/mol | [1] |

| Chemical Formula | C₁₁H₂₀N₂ | Derived |

| CAS Number | 88346-58-1 | [1] |

Determination of Chemical Formula

The chemical formula of this compound can be systematically determined from its chemical name and subsequently verified using its molecular weight.

-

Imidazole Core Structure : The parent molecule is imidazole, which has a chemical formula of C₃H₄N₂.

-

Butyl Substituents : The prefix "dibutyl" indicates the presence of two butyl groups. A single butyl group has the formula -C₄H₉.

-

Substitution : The numbers "2,5-" specify that the two butyl groups replace the hydrogen atoms at positions 2 and 5 on the imidazole ring.

-

Formula Calculation :

-

Start with the imidazole formula: C₃H₄N₂

-

Add the atoms from two butyl groups: + 2 x (C₄H₉) = + C₈H₁₈

-

Subtract the two hydrogen atoms that were replaced: - 2 x H = - H₂

-

Resulting Formula : C(₃+₈)H(₄+₁₈-₂)N₂ = C₁₁H₂₀N₂

-

-

Molecular Weight Verification : The calculated molecular weight from the derived formula (C₁₁H₂₀N₂) is approximately 180.29 g/mol , which matches the referenced value.

Molecular Structure

The logical structure of this compound is depicted below, illustrating the arrangement of the imidazole ring and the two butyl substituent groups.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,5-dibutyl-1H-imidazole via Radziszewski Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazole and its derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. The Radziszewski synthesis, a multicomponent reaction, offers a straightforward approach to the imidazole core from a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1][2] This application note provides a detailed, representative protocol for the synthesis of 2,5-dibutyl-1H-imidazole, a disubstituted imidazole, using the principles of the Radziszewski reaction. Due to the limited availability of a specific published protocol for this exact molecule, the following procedure is a well-established general method adapted for this target.

Reaction Principle

The Radziszewski synthesis is a condensation reaction where a 1,2-dicarbonyl compound reacts with an aldehyde in the presence of an ammonia source to form the imidazole ring. In the proposed synthesis of this compound, valeraldehyde will provide the C2-butyl group, while 1,2-hexanedione will provide the C5-butyl group and the C4-hydrogen. Ammonia serves as the nitrogen source for the imidazole ring.

Experimental Protocol

Materials:

-

Valeraldehyde (Pentanal)

-

1,2-Hexanedione (Note: May need to be synthesized if not commercially available)

-

Ammonium hydroxide (28-30% aqueous solution) or Ammonium acetate

-

Ethanol or Methanol (solvent)

-

Dichloromethane or Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Hydrochloric acid (for pH adjustment/salt formation if needed)

-

Sodium bicarbonate solution (for neutralization)

-

Silica gel (for column chromatography)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Apparatus for column chromatography

-

NMR spectrometer, IR spectrometer, and Mass spectrometer for product characterization

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,2-hexanedione (1 equivalent) and valeraldehyde (1-1.2 equivalents) in ethanol or methanol.

-

Addition of Ammonia Source: To the stirred solution, add an excess of concentrated ammonium hydroxide (e.g., 3-5 equivalents) or ammonium acetate (2-3 equivalents).

-

Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and maintain for several hours (e.g., 4-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

To the residue, add water and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude this compound by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.

Data Presentation

Table 1: Summary of Reactants, Conditions, and Expected Product Characteristics for the Synthesis of this compound.

| Parameter | Value | Notes |

| Reactants | ||

| 1,2-Hexanedione | 1 eq. | Provides the C4-H and C5-butyl scaffold. |

| Valeraldehyde | 1.1 eq. | Provides the C2-butyl group. |

| Ammonium Hydroxide (28%) | 3-5 eq. | Nitrogen source. |

| Reaction Conditions | ||

| Solvent | Ethanol | |

| Temperature | Reflux (approx. 78 °C) | |

| Reaction Time | 4-24 h | Monitor by TLC. |

| Product Characteristics | ||

| Product | This compound | |

| CAS Number | 88346-58-1 | [3] |

| Molecular Formula | C₁₁H₂₀N₂ | |

| Molecular Weight | 180.29 g/mol | |

| Expected Yield | 40-70% | Yields can vary based on reaction scale and purity of reactants. |

| Expected Appearance | Colorless to pale yellow oil/solid | To be determined experimentally. |

| Expected Boiling Point | To be determined | |

| Expected ¹H NMR | Consistent with the structure | To be determined experimentally. |

| Expected ¹³C NMR | Consistent with the structure | To be determined experimentally. |

Mandatory Visualization

Caption: Experimental workflow for the Radziszewski synthesis of this compound.

References

Application Notes and Protocols for 2,5-dibutyl-1H-imidazole in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazole and its derivatives are a critically important class of heterocyclic compounds that have found widespread use as ligands in transition metal-catalyzed reactions. Their utility stems from their strong σ-donating properties, facile substitution, and the ability to tune their steric and electronic properties through substitution on the imidazole ring. While a vast body of literature exists on the catalytic applications of various substituted imidazoles, specific studies detailing the use of 2,5-dibutyl-1H-imidazole as a primary ligand are limited. However, based on the established roles of analogous alkyl-substituted imidazoles, we can extrapolate its potential applications and design relevant experimental protocols. This document provides a detailed, albeit hypothetical, application note and protocol for the use of this compound in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis.

The butyl groups at the 2 and 5 positions are expected to impart specific properties to the ligand. The electron-donating nature of the alkyl groups can increase the electron density on the coordinating nitrogen atom, potentially influencing the reactivity of the metal center. Furthermore, the steric bulk of the butyl groups can play a crucial role in the stability of the catalytic complex and the selectivity of the reaction.

Application Note: this compound as a Ligand in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Overview

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide. The choice of ligand is crucial for the efficiency and scope of this reaction. Alkyl-substituted imidazole ligands, such as the proposed this compound, can serve as effective ligands for palladium catalysts in this transformation. The butyl substituents are hypothesized to enhance the solubility of the catalytic complex in organic solvents and to provide sufficient steric hindrance to promote the reductive elimination step of the catalytic cycle, potentially leading to higher yields and faster reaction times.

Potential Advantages of this compound:

-

Enhanced Solubility: The lipophilic butyl groups are expected to improve the solubility of the palladium complex in common organic solvents used for cross-coupling reactions.

-

Steric Influence: The steric bulk of the butyl groups may promote the formation of monoligated palladium species, which are often more active in the catalytic cycle.

-

Electronic Effects: As electron-donating groups, the butyl substituents can increase the electron density on the palladium center, which may facilitate the oxidative addition step.

Reaction Scheme:

Aryl Halide + Arylboronic Acid --(Pd Catalyst, this compound, Base)--> Biaryl Product

Experimental Protocols

General Considerations:

-

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

-

Solvents should be of high purity and freshly distilled from appropriate drying agents.

-

Aryl halides and arylboronic acids should be of high purity.

-

Safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be strictly followed.

Protocol for a Model Suzuki-Miyaura Cross-Coupling Reaction

Reaction: 4-Bromotoluene with Phenylboronic Acid

Table 1: Reaction Components and Conditions

| Component | Molecular Weight ( g/mol ) | Amount | Molar Equivalents |

| 4-Bromotoluene | 171.04 | 171 mg | 1.0 mmol |

| Phenylboronic Acid | 121.93 | 146 mg | 1.2 mmol |

| Palladium(II) Acetate (Pd(OAc)₂) | 224.5 | 2.2 mg | 0.01 mmol (1 mol%) |

| This compound | 180.30 | 3.6 mg | 0.02 mmol (2 mol%) |

| Potassium Carbonate (K₂CO₃) | 138.21 | 276 mg | 2.0 mmol |

| Toluene | - | 5 mL | - |

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (2.2 mg, 0.01 mmol) and this compound (3.6 mg, 0.02 mmol).

-

Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

-

Add dry, degassed toluene (2 mL) to the flask and stir the mixture at room temperature for 15 minutes to allow for the formation of the palladium-imidazole complex.

-

To this mixture, add 4-bromotoluene (171 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

-

Add the remaining toluene (3 mL) to the flask.

-

Heat the reaction mixture to 100 °C and stir vigorously for the specified reaction time (monitor by TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding water (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-methylbiphenyl.

Table 2: Hypothetical Reaction Optimization Data

| Entry | Ligand Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1 | 80 | 12 | 65 |

| 2 | 2 | 80 | 12 | 78 |

| 3 | 2 | 100 | 6 | 92 |

| 4 | 2 | 100 | 12 | 95 |

| 5 | 3 | 100 | 6 | 93 |

Note: The data in Table 2 is hypothetical and serves as an example for reaction optimization studies.

Visualizations

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling.

Caption: Proposed catalytic cycle for the Suzuki-Miyaura reaction.

Disclaimer: The application notes and protocols provided herein are based on established principles of catalysis and the known behavior of similar imidazole-based ligands. The specific use of this compound has not been extensively reported in the peer-reviewed literature. Therefore, these protocols should be considered as starting points for investigation and may require significant optimization. All experimental work should be conducted with appropriate safety measures in a controlled laboratory environment.

Applications of 2,5-Dibutyl-1H-Imidazole in Medicinal Chemistry: A Review of Available Information

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a key component in many biologically active molecules, including the amino acid histidine and the neurotransmitter histamine. Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a versatile pharmacophore for interacting with various biological targets. Consequently, imidazole derivatives have been extensively explored and developed as therapeutic agents for a multitude of diseases.

General Therapeutic Potential of Substituted Imidazoles

Research into substituted imidazoles has revealed a broad spectrum of pharmacological activities, including but not limited to:

-

Antimicrobial Activity: Imidazole-containing compounds are the cornerstone of many antifungal therapies (e.g., ketoconazole, miconazole) and have also shown promise as antibacterial agents.[1][2][3]

-

Anticancer Activity: Numerous imidazole derivatives have been investigated for their potential to inhibit cancer cell growth through various mechanisms, such as targeting kinases, tubulin polymerization, or topoisomerase enzymes.[4][5][6][7][8]

-

Anti-inflammatory Activity: The imidazole moiety is present in several compounds exhibiting anti-inflammatory properties, often by inhibiting enzymes like cyclooxygenase (COX) or p38 MAP kinase.[9][10][11][12]

-

Antihypertensive Activity: Certain imidazole derivatives have been developed as antihypertensive agents, acting on targets such as imidazoline and adrenergic receptors.[13]

While the general biological activities of the imidazole core are well-documented, the specific contribution of 2,5-dialkyl substitution, particularly with butyl groups, to the pharmacological profile remains largely unexplored in published literature. One synthetic precursor, 2-butyl-5-hydroxy-1H-imidazole, has been noted as a useful compound in organic synthesis, and the synthesis of 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde has been described, but without significant accompanying biological data.[14]

Hypothetical Experimental Workflow for Investigating Medicinal Chemistry Applications

Should a researcher wish to investigate the potential medicinal chemistry applications of 2,5-dibutyl-1H-imidazole, a general experimental workflow could be proposed. This workflow would be applicable to the initial screening and characterization of any novel compound for its therapeutic potential.

Caption: A generalized workflow for the discovery and development of a novel therapeutic agent.

Conclusion

References

- 1. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Anticancer Activity of Ag(I) N-Heterocyclic Carbene Complexes Derived from 4,5-Dichloro-1H-Imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: … [ouci.dntb.gov.ua]

- 11. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis and biological evaluation of new 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pharmaffiliates.com [pharmaffiliates.com]

Application Notes and Protocols for 2,5-dibutyl-1H-imidazole as a Corrosion Inhibitor

For Researchers, Scientists, and Drug Development Professionals